Human uPA Inhibitory Potency: Nanomolar Affinity (IC50 = 79 nM) Surpassing UK-122 and Amiloride
ZK824859 hydrochloride demonstrates a 2.5-fold higher potency for human uPA (IC50 = 79 nM) compared to the benchmark selective inhibitor UK-122 (IC50 = 200 nM) and a 139-fold higher potency compared to the non-selective ion channel blocker amiloride (IC50 = 11,000 nM) [1]. This significant difference in molar potency directly impacts the working concentration required in cellular and biochemical assays, where ZK824859 can achieve full target engagement at substantially lower concentrations, minimizing potential solvent-related artifacts or off-target effects associated with higher micromolar dosing.
| Evidence Dimension | uPA Enzyme Inhibition (Human) |
|---|---|
| Target Compound Data | IC50 = 79 nM |
| Comparator Or Baseline | UK-122 (IC50 = 200 nM) ; Amiloride (IC50 = 11,000 nM) |
| Quantified Difference | ZK824859 is 2.5-fold more potent than UK-122; 139-fold more potent than Amiloride |
| Conditions | In vitro enzyme inhibition assay using recombinant human uPA protein [1] |
Why This Matters
Higher potency reduces the amount of compound required per experiment, lowering cost per data point and minimizing the risk of non-specific assay interference, making ZK824859 the more economical and reliable choice for robust in vitro uPA studies.
- [1] Islam I, et al. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis. Bioorg Med Chem Lett. 2018 Nov 1;28(20):3372-3375. View Source
